molecular formula C14H20ClNO3 B1451120 Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride CAS No. 811813-40-8

Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride

Cat. No. B1451120
CAS RN: 811813-40-8
M. Wt: 285.76 g/mol
InChI Key: RJILKTSWJZJOBT-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C14H19NO3•HCl, and its molecular weight is 285.77 .

Scientific Research Applications

Chemical Synthesis and Derivatives

Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride has been explored in various chemical synthesis studies. For instance, Prostakov et al. (1970) prepared the methyl ester of a new hydroxy acid in the piperidine series, which is related to the compound (Prostakov, Pleshakov, Dorogov, & Zvolinskii, 1970). Additionally, Hirai and Sugimoto (1977) developed a novel method for synthesizing 2-disubstituted-amino-4-arylthiazol-5-ylalkanoic acids, which shares structural similarities (Hirai & Sugimoto, 1977).

Molecular Structure Studies

Khan et al. (2013) reported on the crystal and molecular structure of a compound synthesized from piperidine, showcasing the importance of studying molecular structures for better understanding chemical properties (Khan, Ibrar, Lal, Altaf, & White, 2013).

Pharmacological Research

Pharmacological characterization of related compounds includes studies like that of Vanover et al. (2004), where they characterized a serotonin receptor inverse agonist with a structure resembling methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride (Vanover, Harvey, Son, Bradley, Kold, Makhay, Veinbergs, Spalding, Weiner, Andersson, Tolf, Brann, Hacksell, & Davis, 2004).

Synthesis of Related Compounds

The synthesis of related compounds, like the work by Vervisch et al. (2012) on the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, highlights the versatility of piperidine derivatives in chemical synthesis (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2012).

Safety And Hazards

“Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride” is labeled as an irritant . Please handle it with appropriate safety measures.

properties

IUPAC Name

methyl 2-(4-piperidin-4-yloxyphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13;/h2-5,13,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJILKTSWJZJOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673795
Record name Methyl {4-[(piperidin-4-yl)oxy]phenyl}acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride

CAS RN

811813-40-8
Record name Methyl {4-[(piperidin-4-yl)oxy]phenyl}acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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